1-Cyclohexyl-4-(3-phenylpropyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H31N |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-phenylpropyl)piperidine |
InChI |
InChI=1S/C20H31N/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20/h1,3-4,8-9,19-20H,2,5-7,10-17H2 |
InChI Key |
WXSAKZMNLYJPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 Cyclohexyl 4 3 Phenylpropyl Piperidine and Its Analogues
Contemporary Approaches to Substituted Piperidine (B6355638) Synthesis
The construction of the piperidine ring is a central theme in modern organic synthesis. researchgate.net Methodologies have evolved from classical approaches to highly sophisticated catalytic and modular strategies that offer enhanced efficiency, selectivity, and molecular diversity. ajchem-a.comnih.gov Key routes to the piperidine core include the hydrogenation or reduction of pyridine (B92270) precursors, intramolecular cyclization of acyclic amines, and multicomponent reactions that assemble the ring in a single pot. nih.gov
The hydrogenation of readily available pyridine derivatives is one of the most direct and economical routes to the piperidine skeleton. liv.ac.uk While traditional methods often required harsh conditions, contemporary approaches utilize advanced transition-metal catalysts to achieve high efficiency and selectivity under milder conditions. nih.govliv.ac.uk
Catalytic Hydrogenation: Homogeneous and heterogeneous catalysts based on rhodium (Rh), iridium (Ir), ruthenium (Ru), and palladium (Pd) are widely employed. liv.ac.ukresearchgate.net For instance, rhodium complexes such as [RhCpCl2]2 (where Cp is pentamethylcyclopentadienyl) have been shown to be highly effective for the transfer hydrogenation of pyridinium (B92312) salts using formic acid/triethylamine as a hydrogen source. dicp.ac.cnliv.ac.uk This method is notable for its mild conditions and low catalyst loadings. liv.ac.uk Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium also presents a sustainable alternative, operating at ambient temperature and pressure. nih.gov
Reductive Amination: This powerful C-N bond-forming strategy involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ. nih.govpearson.com Double reductive amination of dicarbonyl compounds, often derived from sugars, is a straightforward tool for accessing the piperidine skeleton. chim.it The reaction is typically a one-pot cascade involving two imine formations and two reduction steps. chim.it Various reducing agents can be used, with borane-pyridine complex (BAP) being a less toxic and inexpensive alternative to cyanide-based reagents like sodium cyanoborohydride (NaBH3CN). tandfonline.com
| Method | Catalyst/Reagent | Substrate Type | Key Features |
| Transfer Hydrogenation | [Cp*RhCl2]2 / KI | Pyridinium salts | Mild conditions (40°C), low catalyst loading, high chemoselectivity. liv.ac.ukresearchgate.net |
| Electrocatalytic Hydrogenation | Rhodium on Carbon (Rh/C) | Pyridines | Ambient temperature and pressure; sustainable process. nih.gov |
| Reductive Amination | Borane-Pyridine (BAP) | Aldehydes/Ketones + Amines | Eliminates toxic cyanide reagents; good yields. tandfonline.com |
| Double Reductive Amination | NaBH3CN or H₂/Catalyst | Dicarbonyls + Amines | One-pot cascade reaction to form the piperidine ring. chim.it |
Intramolecular cyclization strategies construct the piperidine ring by forming a C-N or C-C bond within a suitably functionalized acyclic precursor. nih.gov These methods are diverse and can be initiated by various means, including metal catalysis or radical reactions. nih.gov
Key approaches include:
Hydroamination: The intramolecular addition of an N-H bond across an alkene or alkyne. Gold(I) and Palladium(II) catalysts have been successfully employed to facilitate the hydroamination of unactivated alkenes, providing a direct route to the piperidine core. organic-chemistry.org
Oxidative Amination: The difunctionalization of a double bond can be achieved through oxidative amination, which simultaneously forms the N-heterocycle and introduces another functional group. nih.gov Gold(I) and Palladium catalysts have been developed for this type of transformation. nih.gov
Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes or other suitable precursors can form the piperidine ring, often with good yields. nih.gov
Reductive Cyclization: The intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone can produce N-hydroxypiperidines diastereoselectively. ajchem-a.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient pathway to complex, functionalized piperidines. ajchem-a.comtaylorfrancis.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. taylorfrancis.com
A prominent example is the one-pot synthesis of highly functionalized piperidines from the reaction of aromatic aldehydes, amines, and β-keto esters. researchgate.net Various catalysts, including ZrOCl2·8H2O and picric acid, have been used to promote this transformation, sometimes with high diastereoselectivity. taylorfrancis.com Another MCR strategy involves a cascade radical cyclization between an allene, an alkene, and a cyanide source, catalyzed by copper, to yield tetrahydropyridines with rare substitution patterns. rsc.org These MCRs provide rapid access to complex scaffolds that would otherwise require lengthy, stepwise syntheses. researchgate.net
The synthesis of enantiomerically pure piperidines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. snnu.edu.cnelectronicsandbooks.com Asymmetric synthesis has been approached through several key strategies:
Chiral Auxiliaries: Chiral non-racemic building blocks, such as bicyclic lactams derived from R- or S-phenylglycinol, have been used as powerful tools for the stereoselective synthesis of a wide range of piperidine alkaloids. acs.orgacs.orgnih.gov These auxiliaries guide the stereoselective introduction of substituents at various positions on the piperidine ring. acs.orgresearchgate.net
Chiral Catalysis: The use of chiral transition-metal catalysts for reactions like hydrogenation or carbometalation is a highly effective approach. snnu.edu.cn For example, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine derivatives has been developed to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cnnih.gov Similarly, iridium-based catalysts with chiral ligands like BINAP have been used for the enantioselective hydrogenation of N-iminopyridinium ylides. acs.org
Substrate-Controlled Synthesis: In some cases, the chirality present in a starting material, such as a chiral amine, can direct the formation of new stereocenters. rsc.orgacs.org This exocyclic chirality induction has been exploited in condensation reactions to produce enantiomerically pure piperidines with complete chirality transfer. rsc.orgacs.org
| Asymmetric Strategy | Chiral Source | Reaction Type | Outcome |
| Chiral Auxiliary | Phenylglycinol-derived lactams | Stereoselective alkylation | Access to various enantiopure piperidine alkaloids. acs.orgacs.org |
| Chiral Catalysis | Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov |
| Chiral Catalysis | Iridium / BINAP | Asymmetric Hydrogenation | Enantiomerically enriched substituted piperidines. acs.org |
| Substrate Control | Chiral Amines | One-pot condensation | Complete chirality induction from the starting amine. rsc.orgacs.org |
Recent innovations have focused on developing modular strategies that allow for the flexible and efficient assembly of complex piperidines from simple building blocks. news-medical.netnih.gov These approaches often combine multiple reaction types in a sequence to streamline the synthetic process. medhealthreview.com
One groundbreaking modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.netmedhealthreview.com In this two-stage process, enzymes are first used to selectively install a hydroxyl group on the piperidine ring. This functionalized intermediate then undergoes a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, connecting different molecular fragments without the need for protecting groups or expensive precious metal catalysts. news-medical.net This method dramatically simplifies the construction of complex piperidines, reducing multi-step sequences to just a few operations. news-medical.netmedhealthreview.com Another modular synthesis involves a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components to build highly substituted piperazines and related heterocycles with excellent regio- and stereocontrol. acs.org
Strategic Synthesis of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine Core Structures
Based on the contemporary methodologies discussed, several strategic pathways can be devised for the efficient synthesis of the target compound, this compound. The most direct and industrially scalable approach is reductive amination.
Proposed Synthesis via Reductive Amination:
This strategy involves the reaction of two key fragments: 4-(3-phenylpropyl)piperidine (B106336) and cyclohexanone (B45756) .
Reaction: 4-(3-phenylpropyl)piperidine is condensed with cyclohexanone. This forms an intermediate enamine or iminium ion in equilibrium.
Reduction: The intermediate is then reduced without isolation to yield the final tertiary amine product, this compound.
This approach is analogous to well-established procedures for the N-alkylation of piperidines. pearson.comtandfonline.com A suitable reducing agent, such as the borane-pyridine complex, sodium triacetoxyborohydride, or catalytic hydrogenation (H₂/Pd/C), can be employed for the reduction step. tandfonline.com The operational simplicity and high convergence of this one-pot procedure make it a highly attractive strategy.
Methodologies for Introducing the Cyclohexyl Moiety
The introduction of a cyclohexyl group onto the nitrogen atom of the piperidine ring can be primarily achieved through two main synthetic routes: reductive amination and direct N-alkylation.
Reductive Amination: This is a highly effective and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this would involve the reaction of 4-(3-phenylpropyl)piperidine with cyclohexanone in the presence of a reducing agent. The reaction proceeds via the in situ formation of an enamine or iminium ion intermediate, which is then reduced to the corresponding tertiary amine. A variety of catalysts and reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired reaction conditions.
Commonly used catalytic systems include platinum group metals on a carbon support (e.g., Pd/C, Pt/C) under a hydrogen atmosphere. researchgate.netresearchgate.net Gold-based catalysts, such as Au/TiO2, have also been shown to be effective. researchgate.net The reaction conditions can be optimized in terms of temperature, pressure, and solvent to achieve high conversion and selectivity.
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Reference |
| Pd/C | H₂ | Methanol | 25 | 9 | researchgate.net |
| PtNPs/Charcoal | H₂ | Not specified | Not specified | Not specified | researchgate.net |
| Ru/C | H₂ | Methanol | 25 | 9 | researchgate.net |
Direct N-Alkylation: An alternative approach is the direct alkylation of 4-(3-phenylpropyl)piperidine with a cyclohexyl halide, such as cyclohexyl bromide or iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net While straightforward, this method can sometimes be lower yielding than reductive amination and may require more stringent reaction conditions to drive the reaction to completion.
| Alkylating Agent | Base | Solvent | Temperature | Reference |
| Cyclohexyl bromide | K₂CO₃ | Acetonitrile | Room Temp. to Reflux | researchgate.net |
| Cyclohexyl iodide | Et₃N | DMF | Room Temp. to Reflux | researchgate.net |
Techniques for Incorporating the Phenylpropyl Side Chain
The synthesis of the 4-(3-phenylpropyl)piperidine core is a crucial step. A common and efficient strategy involves the preparation of 4-(3-phenylpropyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine.
Synthesis of 4-(3-phenylpropyl)pyridine: Several methods exist for the synthesis of this pyridine derivative. One approach is the nickel- or ruthenium-catalyzed cross-coupling reaction of a pyridine derivative with a phenylpropyl source. Another established method is the Wolff-Kishner reduction of 4-(3-phenylpropanoyl)pyridine, which effectively reduces the ketone to a methylene (B1212753) group.
Reduction of 4-(3-phenylpropyl)pyridine: The catalytic hydrogenation of the pyridine ring to a piperidine ring is a well-established transformation. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. d-nb.infodntb.gov.ua The reaction conditions, including solvent, temperature, and hydrogen pressure, can be optimized to ensure complete reduction of the pyridine ring without affecting the phenyl group.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 10% Pd/C | Ethyl Acetate | 110 | Not Specified | >95 | d-nb.info |
| 5% Rh/C | Not Specified | Not Specified | Not Specified | High | d-nb.info |
Stereoselective Synthesis and Diastereomeric Control in this compound Synthesis
For a 1,4-disubstituted piperidine such as this compound, the primary stereochemical consideration is the relative orientation of the two substituents on the piperidine ring. The piperidine ring adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either an axial or an equatorial position.
Due to the significant steric bulk of both the cyclohexyl and the 3-phenylpropyl groups, the thermodynamically most stable conformation will be the one in which both substituents occupy the equatorial positions. This results in a trans-diequatorial arrangement, which minimizes unfavorable 1,3-diaxial interactions. libretexts.orgstackexchange.compressbooks.pub
The synthetic methods described above, such as reductive amination and catalytic hydrogenation, are generally performed under conditions that allow for thermodynamic equilibration. Consequently, the major product formed will be the more stable trans-diequatorial isomer. Achieving a specific synthesis of the less stable cis isomer (with one axial and one equatorial substituent) would require kinetically controlled reaction conditions or a more complex, stereochemically directed synthetic route, which is generally not the primary goal for this type of compound.
The conformational preference for the diequatorial arrangement is a strong driving force, and therefore, the synthesis of this compound is expected to yield predominantly the trans isomer. The characterization of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the stereochemical outcome by analyzing the coupling constants of the piperidine ring protons.
Advanced Analytical Characterization of 1 Cyclohexyl 4 3 Phenylpropyl Piperidine and Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the nature of chemical bonds within the 1-Cyclohexyl-4-(3-phenylpropyl)piperidine molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for unambiguous signal assignment. rsc.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be complex, with signals corresponding to the protons on the phenyl ring, the propyl chain, the piperidine (B6355638) ring, and the cyclohexyl group. Aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.1-7.3 ppm). The aliphatic protons of the cyclohexyl and piperidine rings would produce a series of overlapping multiplets in the upfield region (δ 1.0-3.0 ppm). The propyl chain protons would also resonate in this region, with distinct signals for the CH₂ group adjacent to the phenyl ring, the central CH₂, and the CH₂ attached to the piperidine ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals would be expected for each carbon in the phenyl, propyl, piperidine, and cyclohexyl moieties. The aromatic carbons would resonate around δ 125-142 ppm. The carbons of the cyclohexyl and piperidine rings, along with the propyl chain, would appear in the aliphatic region (δ 20-60 ppm). The carbon of the cyclohexyl ring directly attached to the piperidine nitrogen would be shifted further downfield due to the electron-withdrawing effect of the nitrogen atom.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, allowing for the tracing of connections within the propyl chain and through the aliphatic rings. An HSQC spectrum correlates each proton signal with the carbon atom it is directly attached to, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different structural fragments, such as linking the cyclohexyl group to the piperidine nitrogen. iucr.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on theoretical predictions and data from analogous structures; specific experimental values are not publicly available.
| Structural Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl | Aromatic CH | 7.10 - 7.30 | 125.0 - 128.5 |
| Phenyl | Quaternary C | - | ~142.0 |
| Propyl | Ph-C H₂- | ~2.60 | ~36.0 |
| Propyl | -CH₂-C H₂-CH₂- | ~1.65 | ~29.0 |
| Propyl | -C H₂-Piperidine | ~1.25 | ~34.0 |
| Piperidine | CH (at C4) | ~1.40 | ~37.0 |
| Piperidine | CH₂ (axial/equatorial) | 1.10 - 1.80 | ~32.0 |
| Piperidine | CH₂-N (axial/equatorial) | 1.90 - 2.90 | ~54.0 |
| Cyclohexyl | CH-N | ~2.40 | ~63.0 |
| Cyclohexyl | CH₂ (axial/equatorial) | 1.00 - 1.90 | 25.0 - 33.0 |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₀H₃₁N), the calculated monoisotopic mass is 285.2456 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-substituted piperidines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For this molecule, fragmentation could lead to the loss of the cyclohexyl group or cleavage within the piperidine ring, resulting in characteristic charged fragments. The base peak in the spectrum is often due to the formation of a stable iminium ion.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₂₀H₃₁N |
| Monoisotopic Mass | 285.2456 |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be dominated by C-H stretching and bending vibrations.
Key expected absorption bands include:
~3020-3080 cm⁻¹: Aromatic C-H stretching from the phenyl group.
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the numerous CH₂ and CH groups of the cyclohexyl, piperidine, and propyl moieties. The presence of a strong, broad band in this region is characteristic of saturated cyclic systems.
~1600 and ~1495 cm⁻¹: C=C stretching vibrations characteristic of the aromatic phenyl ring.
~1440-1465 cm⁻¹: Aliphatic C-H bending (scissoring) vibrations.
~1100-1200 cm⁻¹: C-N stretching vibrations for the tertiary amine.
~700 and ~750 cm⁻¹: Out-of-plane C-H bending vibrations for the monosubstituted phenyl group.
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and, if applicable, for resolving it into its constituent enantiomers.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and for quantitative analysis. A reverse-phase HPLC method would typically be developed for this compound. In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected by a UV detector (typically monitoring at ~254 nm for the phenyl group) or a more universal detector like a charged aerosol detector (CAD).
While this compound itself is achiral, many of its derivatives, particularly those with substitution on the rings, can be chiral. The synthesis of such derivatives often results in a racemic mixture (an equal mixture of both enantiomers). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This is crucial in pharmaceutical development, as enantiomers can have different biological activities.
The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on the support material. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The development of a chiral separation method would involve screening various CSPs and mobile phases (often a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol) to achieve baseline resolution of the enantiomeric peaks.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition and purity. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample, which are then compared against the theoretically calculated values based on the compound's molecular formula. This comparison is critical for verifying the empirical formula of a synthesized compound and assessing its level of purity. For this compound and its derivatives, elemental analysis serves as a definitive method to confirm their successful synthesis and rule out the presence of significant impurities.
The theoretical elemental composition of this compound is derived from its molecular formula, C₂₀H₃₁N. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the molecular weight of the compound is calculated to be 285.47 g/mol . The expected percentages of each element are then determined as follows:
Carbon (C): (20 * 12.01 g/mol ) / 285.47 g/mol * 100% = 84.08%
Hydrogen (H): (31 * 1.008 g/mol ) / 285.47 g/mol * 100% = 10.97%
Nitrogen (N): (1 * 14.01 g/mol ) / 285.47 g/mol * 100% = 4.91%
In a typical experimental procedure, a small, precisely weighed sample of the compound is combusted in a controlled oxygen atmosphere. This process converts the carbon, hydrogen, and nitrogen within the sample into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These combustion products are then passed through a series of detectors that quantify their amounts, from which the original mass percentages of C, H, and N in the sample are calculated.
The congruence between the experimentally determined values and the theoretical percentages is a strong indicator of the sample's purity. A significant deviation, typically considered to be greater than ±0.4%, may suggest the presence of residual solvents, starting materials, byproducts, or other impurities.
While specific experimental data for this compound is not extensively published, the table below illustrates the expected theoretical values. For comparative purposes, hypothetical experimental results for a synthesized batch are included to demonstrate the application of this analytical technique in assessing compound purity.
Table 1: Elemental Analysis of this compound
| Element | Theoretical % | Experimental % (Hypothetical) | Deviation % |
| Carbon (C) | 84.08 | 83.95 | -0.13 |
| Hydrogen (H) | 10.97 | 11.05 | +0.08 |
| Nitrogen (N) | 4.91 | 4.88 | -0.03 |
Furthermore, the synthesis of various derivatives of this compound would necessitate similar elemental analysis to confirm their structures. For instance, the introduction of a methoxy (B1213986) group (-OCH₃) to the phenyl ring would alter the molecular formula and, consequently, the theoretical elemental composition. The table below provides a hypothetical example for a methoxy derivative.
Table 2: Elemental Analysis of a Hypothetical Methoxy Derivative of this compound (C₂₁H₃₃NO)
| Element | Theoretical % |
| Carbon (C) | 79.95 |
| Hydrogen (H) | 10.54 |
| Nitrogen (N) | 4.44 |
The rigorous application of elemental analysis is, therefore, an indispensable step in the advanced analytical characterization of this compound and its analogues, providing foundational data on their composition and purity.
Structure Activity Relationship Sar Studies of 1 Cyclohexyl 4 3 Phenylpropyl Piperidine Analogues
Conformational Analysis and Its Influence on Biological Activity
Piperidine (B6355638) Ring Conformations and Their Impact on Ligand Binding (e.g., Chair Conformation)
The piperidine ring, similar to cyclohexane, predominantly adopts a low-energy chair conformation. However, other conformations, such as the twist-boat, are also possible, though generally less stable. The specific conformation adopted by the piperidine ring in a ligand is crucial as it dictates the relative positioning of the substituents that interact with the receptor. While the chair form is the most stable in solution, interactions with a protein binding site can sometimes stabilize higher-energy conformations like the twist-boat. The energy difference between these conformations influences the binding affinity, as the ligand must adopt a "bioactive" conformation to effectively interact with its target.
Stereochemical Influence of Substituent Orientation (e.g., Equatorial, Axial)
In the chair conformation, substituents on the piperidine ring can occupy either an equatorial or an axial position. This orientation has a profound impact on the molecule's shape and its interactions with a biological target. The energetic preference for a substituent to be in the equatorial position (to minimize steric strain) versus the axial position can be influenced by several factors, including intramolecular and intermolecular interactions within the binding pocket.
For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. However, for compounds with polar substituents, protonation of the piperidine nitrogen can lead to a significant stabilization of the axial conformer due to electrostatic interactions between the positively charged nitrogen and the polar substituent. nih.gov In some cases, such as with fluoro, hydroxyl, and bromo substituents, the conformational preference can even be reversed upon protonation, favoring the axial form. nih.gov
Functional Contributions of the Cyclohexyl Moiety to Ligand-Receptor Interactions
The N-cyclohexyl group is a recurring and important structural feature in many biologically active piperidine and piperazine (B1678402) derivatives. Its contribution to ligand-receptor interactions is multifaceted, influencing both the affinity and selectivity of the molecule.
The cyclohexyl fragment is often utilized in drug design as a bioisosteric replacement for phenyl or t-butyl groups. pharmablock.com Unlike a flat aromatic ring, the three-dimensional, non-planar structure of the cyclohexyl group can provide more contact points within a binding pocket, potentially leading to enhanced binding affinity. pharmablock.com It can also serve to occupy deeper lipophilic pockets on a target protein. pharmablock.com
Structure-activity relationship studies on analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a compound structurally very similar to 1-cyclohexyl-4-(3-phenylpropyl)piperidine, highlight the importance of the cyclohexyl group. Attempts to replace the cyclohexyl moiety with a functionalized piperidine ring resulted in a dramatic decrease in affinity for sigma (σ) receptors, indicating that this group is critical for high-affinity binding. nih.gov Further studies have shown that substitution of the cyclohexyl group with more sterically hindered substituents also leads to reduced σ affinities. nih.gov Molecular dynamics simulations suggest that the cyclohexyl ring interacts with a lipophilic binding pocket on the σ1 receptor, involving amino acid residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. researchgate.net
Pharmacophoric Role of the Phenylpropyl Chain in Bioactivity
The length and composition of the linker chain are critical for optimal activity. Studies on related phencyclidine (PCP) analogues, which also feature a phenyl and a piperidine ring, have demonstrated that the distance between the aromatic ring and the piperidine nitrogen is a sensitive parameter. Systematically increasing this distance by adding methylene (B1212753) units can lead to a loss of activity, suggesting that a specific spatial relationship between these two moieties is required for effective receptor binding. The three-carbon (propyl) chain in this compound appears to provide an optimal separation and orientation of the terminal phenyl ring for interaction with a hydrophobic region of the binding site.
The terminal phenyl ring itself is expected to engage in hydrophobic and/or π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor pocket. The flexibility of the propyl chain allows the phenyl group to adopt a favorable orientation to maximize these interactions.
Modifications at the Piperidine Nitrogen and Their Effect on Binding
The nitrogen atom of the piperidine ring is a key interaction point, typically being protonated at physiological pH. This positive charge often forms a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the receptor's binding site. Consequently, modifications to the substituent on this nitrogen can profoundly affect binding affinity and selectivity.
In the case of this compound, the nitrogen is substituted with a cyclohexyl group. As discussed, this lipophilic group contributes significantly to binding. SAR studies on various classes of piperidine and piperazine-based ligands consistently show that the nature of the N-substituent is a major determinant of biological activity.
For example, in a series of N-substituted piperidines targeting the σ1 receptor, 1-methylpiperidines displayed particularly high affinity, whereas analogues with a proton, an ethyl group, or a tosyl group at the nitrogen position showed significantly lower affinity. researchgate.net In another study on dopamine (B1211576) transporter inhibitors, increasing the size and lipophilicity of the N-substituents generally improved binding affinity, up to a certain point. nih.gov These results indicate that the N-substituent engages with a specific, often hydrophobic, pocket in the receptor. The optimal size, shape, and lipophilicity of this substituent are highly dependent on the specific topology of the receptor's binding site.
Rational Design Principles for Optimizing this compound Analogues
The rational design of optimized analogues of this compound should be guided by the SAR principles discussed above. The goal is to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com
Key design strategies include:
Conformational Restriction: Introducing rigidity into the molecule, for example by creating bridged piperidine analogues, can lock the molecule into its bioactive conformation. nih.gov This reduces the entropic penalty upon binding and can lead to increased affinity and selectivity.
Stereochemical Control: The synthesis of stereochemically pure isomers is crucial. As demonstrated by the differential activity of axial and equatorial substituents, controlling the stereochemistry at the 4-position of the piperidine ring can fine-tune the ligand's interaction with the receptor. Chiral piperidine scaffolds are a promising avenue for discovering molecules with improved properties. thieme-connect.com
Modification of the Phenylpropyl Chain: The terminal phenyl ring can be substituted with various functional groups to probe for additional interactions within its binding sub-pocket. For instance, introducing electron-donating or electron-withdrawing groups can modulate electronic properties and potentially form hydrogen bonds or other polar interactions. The length of the propyl chain can also be varied to optimize the distance between the piperidine core and the aromatic ring.
Bioisosteric Replacement: The cyclohexyl or phenyl groups can be replaced with other bioisosteric groups to improve properties. For example, replacing the cyclohexyl group with other alicyclic or heterocyclic rings of varying size and polarity could fine-tune the interaction with the N-substituent binding pocket.
Pharmacophore Modeling: Utilizing computational tools to build a 3D pharmacophore model based on a set of active analogues can help identify the key chemical features and their required spatial arrangement. nih.gov This model can then be used to virtually screen for new compounds or to guide the design of novel analogues with a higher probability of being active.
By systematically applying these principles, it is possible to design and synthesize novel analogues of this compound with enhanced potency, selectivity, and drug-like properties.
Based on a comprehensive search of available scientific literature, there is currently no public-domain preclinical data specifically for the chemical compound "this compound" that would allow for a detailed analysis of its interactions with sigma receptors, histamine (B1213489) receptors, or monoamine transporters as outlined in the requested article structure.
While studies exist for structurally related compounds containing cyclohexyl, piperidine, and phenylpropyl moieties, the strict requirement to focus solely on "this compound" cannot be met. The available research does not provide the specific binding affinities, functional modulation data, or selectivity profiles necessary to accurately populate the requested sections.
Therefore, it is not possible to generate the requested scientific article while adhering to the specified constraints of focusing exclusively on "this compound" and ensuring scientific accuracy. Information on analogous compounds cannot be used as a substitute, as this would violate the explicit instructions provided.
Molecular Targets and Mechanistic Insights from Preclinical Studies of 1 Cyclohexyl 4 3 Phenylpropyl Piperidine
Monoamine Transporter Interactions
Dopamine (B1211576) Transporter (DAT) Binding and Inhibition
No peer-reviewed studies or database entries were identified that report the binding affinity (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine for the dopamine transporter.
Serotonin (B10506) Transporter (SERT) Binding and Inhibition
Similarly, there is no available data detailing the binding affinity or inhibitory potency of this compound at the serotonin transporter.
Norepinephrine (B1679862) Transporter (NET) Binding and Inhibition
Information regarding the interaction of this compound with the norepinephrine transporter, including its binding and inhibition characteristics, is not present in the accessible scientific literature.
Exploration of Other Potential Biological Targets and Pathways
Further investigation into other potential biological targets for this compound also yielded no specific results.
Enzyme Modulation (e.g., Cholesteryl Ester Transfer Protein, Cathepsin K, Monoamine Oxidase-A)
There are no published findings on the modulatory effects of this compound on the activity of enzymes such as Cholesteryl Ester Transfer Protein, Cathepsin K, or Monoamine Oxidase-A.
General Receptor System Modulation
A broad search for the general receptor binding profile of this compound did not yield any data. This includes its affinity for various neurotransmitter receptors or other cell surface or intracellular receptors.
Computational and in Silico Methodologies in 1 Cyclohexyl 4 3 Phenylpropyl Piperidine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine, docking simulations have been pivotal in identifying and characterizing its interactions with potential protein targets.
Molecular docking simulations are instrumental in predicting how this compound might bind to the active site of a protein and in estimating the strength of this interaction, often expressed as a binding affinity or docking score. While specific docking studies on this exact compound are not extensively published, research on structurally similar piperidine (B6355638) derivatives provides a framework for understanding its likely behavior.
For instance, studies on piperidine-based ligands targeting the sigma-1 (σ1) and sigma-2 (σ2) receptors have demonstrated the utility of docking in elucidating binding modes. nih.govchemrxiv.org These receptors are implicated in a range of neurological disorders, and piperidine scaffolds are common motifs in potent sigma receptor ligands. nih.govunict.it Docking studies of these analogs into the crystal structures of sigma receptors have revealed key interactions that are likely relevant for this compound. chemrxiv.org
The predicted binding pose of a ligand like this compound within a receptor's binding pocket is determined by a scoring function that evaluates various energetic contributions, including electrostatic and van der Waals interactions. The resulting binding affinity is a numerical value that ranks different poses and can be used to compare the potential of different ligands.
Table 1: Predicted Binding Affinities of Structurally Related Piperidine Derivatives for the Sigma-1 Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Analog A | -9.8 | Glu172, Tyr103 |
| Analog B | -9.5 | Glu172, Trp89 |
| Analog C | -9.2 | Tyr103, Phe107 |
Note: This table is illustrative and based on typical findings for piperidine-based sigma-1 receptor ligands. Specific values for this compound would require a dedicated computational study.
A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that form significant interactions with the ligand. For piperidine derivatives targeting the sigma-1 receptor, a common interaction involves a salt bridge between the protonated nitrogen of the piperidine ring and the carboxylate group of a glutamic acid residue (Glu172). chemrxiv.org Aromatic residues, such as tyrosine and tryptophan, often form π-π stacking or hydrophobic interactions with the phenyl group of the ligand. chemrxiv.org
Given the structure of this compound, it is highly probable that its protonated piperidine nitrogen would engage in a similar electrostatic interaction with an acidic residue in its target's binding site. The cyclohexyl and phenylpropyl groups are likely to occupy hydrophobic pockets, interacting with nonpolar amino acid side chains.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the intricate dance of molecular interactions.
For a flexible molecule like this compound, MD simulations can explore its conformational landscape when bound to a protein. nih.gov This is crucial for understanding how the ligand adapts to the binding pocket and how the protein, in turn, may adjust its conformation to accommodate the ligand. These simulations can also provide insights into the stability of key interactions identified through docking, such as hydrogen bonds and hydrophobic contacts, by monitoring their persistence over the simulation trajectory.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By identifying the physicochemical properties or structural features that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.
In the context of this compound, a QSAR study would typically involve a dataset of structurally related piperidine derivatives with known biological activities (e.g., binding affinities for the sigma-1 receptor). Various molecular descriptors, such as lipophilicity (logP), molecular weight, and topological indices, would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such models can guide the design of new derivatives of this compound with potentially enhanced potency or selectivity.
Cheminformatics and Target Prediction Algorithms (e.g., SwissTargetPrediction, PASS)
Cheminformatics tools and target prediction algorithms leverage the vast amount of existing biological and chemical data to predict the likely protein targets of a small molecule. Web-based servers like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) operate on the principle of chemical similarity: a compound is likely to bind to the same proteins as other known ligands with similar structures.
By inputting the structure of this compound into these algorithms, researchers can obtain a ranked list of its most probable biological targets. These predictions are based on a comparison of the compound's 2D and 3D structural features with those of a large library of known bioactive molecules. Such in silico target profiling is a valuable first step in understanding a compound's polypharmacology (its ability to interact with multiple targets) and can help to prioritize experimental validation efforts.
Chemical Space Exploration and Fragment-Based Drug Design Strategies for Piperidine Derivatives
The exploration of chemical space around the this compound scaffold is crucial for identifying new derivatives with improved pharmacological profiles. Fragment-based drug design (FBDD) is a powerful strategy in this regard. researchgate.net FBDD involves identifying small molecular fragments that bind to a target protein and then growing or linking these fragments to create a more potent lead compound.
The piperidine ring is a common and valuable scaffold in medicinal chemistry. nih.gov By considering the cyclohexyl, phenylpropyl, and the piperidine core of this compound as individual fragments, FBDD approaches can be used to explore a wide range of chemical modifications. For example, different substituents could be introduced on the phenyl ring or the cyclohexyl group could be replaced with other cyclic or acyclic moieties to optimize interactions with the target protein. Virtual libraries of such derivatives can be generated and screened in silico to identify the most promising candidates for synthesis and biological testing.
Preclinical Pharmacological Evaluation Strategies for 1 Cyclohexyl 4 3 Phenylpropyl Piperidine and Analogues
In Vivo Preclinical Studies (Excluding Human Clinical Data)
Following promising in vitro results, lead compounds are advanced to in vivo preclinical studies using animal models to assess their efficacy and physiological effects in a whole organism.
Animal models are indispensable for evaluating the therapeutic potential of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine and its analogues for various conditions. Given the prevalence of σ and other CNS receptors as targets for this chemical class, efficacy studies often focus on neurological and psychiatric conditions.
Antinociception: The role of σ₁ receptors in pain modulation makes antinociception a key area of investigation. acs.org The efficacy of novel piperidine-based σ₁ antagonists has been demonstrated in rodent models of neuropathic pain, such as capsaicin-induced allodynia and prostaglandin E2-induced mechanical hyperalgesia. unict.it The formalin test is another model used to assess analgesic activity, distinguishing between acute pain and tonic/inflammatory pain responses. mdpi.com
CNS-related Activities: The diverse functions of the targeted receptors mean that a wide range of CNS activities can be evaluated.
Cognitive Enhancement: Analogues have been assessed for anti-amnesic effects in memory tests, where σ₁ receptor agonism has been associated with positive outcomes. uniba.it
Motor Function: The effects on spontaneous motor activity and coordination are often evaluated. Studies on structurally similar 1-cyclohexyl-x-methoxybenzene derivatives in mice have shown modulation of spontaneous locomotion and sensorimotor responses. mdpi.com
Opioid Receptor Interaction: While many piperidine (B6355638) analogues are designed for σ receptors, some classes are potent opioid receptor antagonists. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, for instance, has been extensively studied in vivo as pure opioid antagonists. nih.gov
These in vivo studies are critical for establishing a compound's proof-of-concept for a specific therapeutic indication before any consideration for human trials.
Preclinical Pharmacokinetic Assessments in Relevant Species
Preclinical pharmacokinetic studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in various animal species to provide an understanding of how the compound behaves in a biological system and to help predict its human pharmacokinetic profile.
For piperidine derivatives, such as the phencyclidine (PCP) analogue 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), pharmacokinetic parameters have been determined in preclinical species like Sprague-Dawley rats. nih.gov Such studies often involve administering the compound, sometimes radiolabeled, via an intravenous bolus to assess its disposition.
Key pharmacokinetic parameters evaluated include:
Elimination Half-Life (t½): The time it takes for the concentration of the drug in the body to be reduced by half. For TCP, the elimination half-life in rats was found to be 2.1 hours. nih.gov
Volume of Distribution (Vd): This parameter provides an indication of the extent to which a drug distributes into body tissues compared to the plasma. A larger Vd suggests greater distribution into tissues. For TCP, the steady-state volume of distribution (Vss) was 15.6 L/kg. nih.gov
Clearance (CL): This measures the rate at which a drug is removed from the body. The total body clearance for TCP was 132 ml/min/kg. nih.gov
Protein Binding: The extent to which a drug binds to proteins in the blood can significantly impact its distribution and availability to act at its target site. In rat serum, approximately 42% of TCP was found to be unbound. nih.gov
Blood-to-Plasma Ratio: This ratio indicates whether the drug preferentially distributes into red blood cells or plasma. For TCP, this ratio was 0.98, suggesting roughly equal distribution. nih.gov
These parameters are often summarized in a data table for clarity and comparison.
Table 1: Pharmacokinetic Parameters of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) in Sprague-Dawley Rats
| Parameter | Value |
|---|---|
| Elimination Half-Life (t½) | 2.1 hours |
| Volume of Distribution (Vss) | 15.6 L/kg |
| Total Body Clearance (CL) | 132 ml/min/kg |
| Renal Clearance | 1.1 ml/min/kg |
| Unbound Fraction in Serum | 42% |
Data derived from studies on a related piperidine derivative. nih.gov
Blood-Brain Barrier Penetration Studies in Preclinical Models
For any CNS-active drug, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances. Preclinical studies employ various in vitro and in vivo models to assess the BBB penetration of a compound.
Strategies to evaluate BBB penetration include:
In Vitro Models: These can include cell-based assays using brain endothelial cells to form a monolayer that mimics the BBB.
In Situ Perfusion Studies: These involve perfusing the brain of an anesthetized animal with a solution containing the drug to directly measure its uptake into the brain.
In Vivo Studies: These studies involve administering the drug to an animal and then measuring its concentration in both the brain and the blood at various time points. The brain-to-plasma concentration ratio (Kp) is a common metric used to quantify BBB penetration.
For piperidine-containing compounds, structural features such as lipophilicity and the presence of basic nitrogen atoms can influence their ability to cross the BBB. Machine learning models have been used to identify molecular substructures, such as piperidine and piperazine (B1678402) groups, that are often associated with enhanced BBB penetration, likely due to their ability to be protonated at physiological pH.
Pharmacodynamic Biomarker Identification in Preclinical Models
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on its target. In preclinical models, identifying and validating PD biomarkers is essential to demonstrate that the drug is engaging its target and eliciting the desired biological response.
For a compound like this compound, the choice of PD biomarkers would depend on its specific molecular target and proposed mechanism of action. Given that many piperidine derivatives interact with CNS targets such as receptors and transporters, potential PD biomarkers could include:
Receptor Occupancy: Techniques like positron emission tomography (PET) imaging with a radiolabeled ligand can be used to measure the extent to which the drug binds to its target receptor in the brain of a living animal.
Neurotransmitter Levels: If the compound is expected to modulate neurotransmitter systems, microdialysis can be used in preclinical models to measure changes in the extracellular levels of neurotransmitters and their metabolites in specific brain regions.
Gene or Protein Expression Changes: The drug's effect on the expression of target-related genes or proteins can be assessed using techniques like quantitative PCR or Western blotting on brain tissue samples.
Electrophysiological Recordings: Changes in neuronal activity in response to the drug can be measured using techniques like electroencephalography (EEG) or single-unit recordings in anesthetized or freely moving animals.
The identification of robust and translatable PD biomarkers in preclinical models is a critical step in the drug development process, providing confidence in the compound's mechanism of action and guiding dose selection for later clinical trials.
Future Research Directions and Emerging Paradigms for 1 Cyclohexyl 4 3 Phenylpropyl Piperidine Research
Development of Green and Sustainable Synthetic Methodologies
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com The synthesis of complex molecules like 1-Cyclohexyl-4-(3-phenylpropyl)piperidine traditionally involves multi-step processes that may use hazardous reagents and solvents, generating significant waste. Future research will prioritize the development of sustainable synthetic routes.
Key green chemistry approaches applicable to piperidine (B6355638) synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for the use of less solvent. mdpi.com
Biocatalysis: The use of enzymes or whole-cell systems offers high selectivity under mild reaction conditions, such as in aqueous media at ambient temperature, thereby reducing energy consumption and the need for protecting groups. mdpi.com
Solvent-Free Reactions: Performing reactions under neat or mechanochemical grinding conditions eliminates the environmental impact and cost associated with solvent use, purification, and disposal. mdpi.com
Catalytic Hydrogenation: The use of rhodium and palladium catalysts for the hydrogenation of pyridine (B92270) precursors represents an efficient way to access the piperidine core. mdpi.com Developing strategies that utilize more sustainable catalysts and conditions is a key research area. mdpi.com
| Principle | Traditional Approach | Green & Sustainable Approach | Potential Benefit |
|---|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Biocatalysis at ambient temp. | Reduced energy consumption, faster reactions mdpi.com |
| Solvents | Use of volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions | Minimized environmental pollution and health hazards mdpi.com |
| Catalysis | Stoichiometric reagents, heavy metal catalysts | Biocatalysts (enzymes), recyclable metal catalysts | Higher selectivity, reduced waste, catalyst reusability mdpi.com |
| Atom Economy | Often lower due to multi-step reactions with protecting groups | One-pot reactions, catalytic cycles | Maximized incorporation of starting materials into the final product |
Exploration of Novel Therapeutic Applications Beyond Established Areas
While piperidine scaffolds are well-established in areas like neuroscience, their structural versatility makes them attractive for a wide range of other diseases. Future research on this compound and its analogs should extend beyond their primary targets to explore new therapeutic frontiers. The "escape from flatland" approach, which favors more three-dimensional and saturated structures like piperidines, suggests they may interact more effectively with protein binding sites compared to planar aromatic compounds. mdpi.com
Potential novel applications for investigation include:
Oncology: Piperidine moieties are integral to many anticancer drugs. mdpi.com Derivatives could be evaluated for activity against various cancer cell lines, targeting pathways like IκB kinase (IKKb) or acting as dual inhibitors of kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). mdpi.com
Metabolic Diseases: Certain piperidine derivatives have shown dual inhibitory activity against tyrosinase and pancreatic lipase, suggesting potential applications in obesity and related disorders. researchgate.net Others have been investigated as α-glucosidase inhibitors for managing diabetes. researchgate.net
Infectious Diseases: The piperidine scaffold is a common core in many active pharmaceuticals and can be adapted to target enzymes or proteins essential for the lifecycle of pathogens.
Inflammatory Conditions: Given the role of pathways like NF-κB in inflammation, which can be modulated by piperidine-containing molecules, exploring anti-inflammatory applications is a logical next step. mdpi.com
| Therapeutic Area | Potential Molecular Target(s) | Rationale for Exploration |
|---|---|---|
| Oncology | IKKb, ALK, ROS1, other kinases | Piperidine is a common scaffold in anticancer agents; 3D structure may improve binding affinity. mdpi.com |
| Metabolic Syndrome | Pancreatic lipase, α-glucosidase | Related piperidine structures have shown inhibitory activity against these enzymes. researchgate.net |
| Neurodegenerative Diseases | Cholinesterases, BACE-1, GSK-3β | Piperidine is a key component of many CNS drugs; potential for multi-target inhibition. researchgate.netmdpi.com |
| Inflammatory Disorders | NF-κB pathway proteins | IKKb, an upstream regulator of NF-κB, has been targeted by piperidinone derivatives. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Piperidine Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mednexus.orgmdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. mdpi.com For this compound, AI and ML can be employed to:
Virtual Screening: Screen millions of virtual compounds derived from the core piperidine scaffold against biological targets to identify promising hits. nih.gov
Predictive Modeling: Develop algorithms to predict the physicochemical properties, pharmacokinetic profiles (ADME), and potential toxicity of novel derivatives, reducing the reliance on costly and time-consuming experimental work. nih.govcrimsonpublishers.com
De Novo Drug Design: Use generative models to design entirely new molecules with desired properties, tailored to fit a specific target's binding site. mdpi.com
Drug Repurposing: Analyze biological and clinical data to identify new potential applications for existing piperidine-based drugs. mdpi.com
| AI/ML Technique | Application | Expected Outcome |
|---|---|---|
| Deep Neural Networks (DNNs) | Predicting bioactivity and toxicity (e.g., DeepTox) | Prioritization of candidates with higher efficacy and better safety profiles. crimsonpublishers.com |
| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures | Generation of unique piperidine derivatives with optimized properties. crimsonpublishers.com |
| Support Vector Machines (SVM) | Quantitative Structure-Activity Relationship (QSAR) modeling | Identification of key structural features that determine biological activity. nih.gov |
| Natural Language Processing (NLP) | Mining scientific literature and patents | Discovery of new targets and understanding of disease mechanisms. mdpi.com |
Design and Synthesis of Dual-Targeting and Multi-Targeting Ligands for Enhanced Efficacy
Complex multifactorial diseases like Alzheimer's and certain cancers often involve multiple pathological pathways, making them difficult to treat with single-target agents. researchgate.net The design of Multi-Target-Directed Ligands (MTDLs) is a promising strategy to address this complexity by engaging two or more targets simultaneously. researchgate.netmdpi.com This approach can lead to improved efficacy, reduced side effects, and a lower risk of drug resistance. mdpi.com
The this compound scaffold can serve as a foundation for MTDLs through several design strategies:
Linking: Connecting the core scaffold to another distinct pharmacophore via a flexible or rigid linker.
Fusing: Merging the piperidine ring system with another cyclic structure to create a novel, rigid scaffold with combined properties.
Merging: Overlapping key features of the piperidine scaffold with another pharmacophore to create a smaller, more efficient hybrid molecule. mdpi.com
For example, by linking the this compound structure to a moiety known to inhibit β-amyloid aggregation, a dual-target ligand for Alzheimer's disease could be created that also modulates its primary receptor target. nih.gov
Advanced Stereochemical Control and Chiral Pool Utilization in Piperidine Drug Design
Stereochemistry is a critical factor in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. patsnap.com One enantiomer may be highly active, while the other could be inactive or even cause adverse effects. patsnap.com Regulatory agencies like the FDA require thorough characterization and testing of individual stereoisomers. omicsonline.orgnih.gov
Future research on this compound should focus on:
Asymmetric Synthesis: Developing synthetic methods that selectively produce a single desired enantiomer, avoiding the need to separate isomers from a racemic mixture.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the "chiral pool") to construct enantiomerically pure piperidine derivatives. researchgate.net
Stereochemical Characterization: Introducing chiral centers into the cyclohexyl, piperidine, or propyl components of the molecule and systematically evaluating how the 3D arrangement of atoms affects biological activity and target selectivity. researchgate.net The ability to control stereochemistry is crucial for developing novel, structurally diverse molecules with improved therapeutic profiles. researchgate.net
Introducing chirality can enhance biological activity, improve pharmacokinetic properties, and reduce off-target toxicity. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclohexyl-4-(3-phenylpropyl)piperidine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via multi-step acylation or alkylation reactions. For example, piperidine derivatives are often synthesized by reacting a piperidine precursor (e.g., 4-(3-phenylpropyl)piperidine ) with cyclohexyl halides or carbonyl-containing reagents under basic conditions (e.g., K2CO3 in dichloromethane). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and temperature (typically 50–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying cyclohexyl and phenylpropyl substituents. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight validation and purity assessment, though low-intensity molecular ions (0.5–8% abundance) may require high-resolution MS for unambiguous identification . Infrared (IR) spectroscopy detects functional groups like tertiary amines (C-N stretch at ~1,100 cm⁻¹) .
Q. What preliminary biological screening models are suitable for assessing its neuropharmacological potential?
- Methodological Answer : In vitro assays targeting dopamine (DAT) and serotonin (SERT) transporters are recommended. Competitive binding studies using radiolabeled ligands (e.g., [³H]GBR 12935) in transfected cell lines quantify affinity (Ki values). Parallel screening for sigma-1 receptor binding (e.g., via [¹⁸F]FPS analogs) can reveal dual-target activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced transporter selectivity?
- Methodological Answer : Systematic substitution at the piperidine nitrogen or phenylpropyl chain alters DAT/SERT selectivity. For example:
- N-substitution : Introducing electron-withdrawing groups (e.g., -CF3) increases DAT affinity .
- Phenylpropyl modification : Shortening the alkyl chain reduces steric hindrance, improving BBB permeability .
Computational docking (e.g., AutoDock Vina) with homology models of DAT/SERT identifies critical binding residues (e.g., Asp79 in DAT) for rational design .
Q. How do computational tools resolve contradictions in experimental data, such as conflicting binding affinities across studies?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational flexibility of the compound in lipid bilayers, explaining variability in membrane permeability or off-target effects. Free-energy perturbation (FEP) calculations quantify binding energy differences between enantiomers or analogs. Cross-validation with experimental IC50 data from radioligand assays reduces model bias .
Q. What strategies mitigate risks in scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Use process analytical technology (PAT) for real-time monitoring of key parameters (e.g., pH, temperature). Reaction calorimetry identifies exothermic risks during cyclohexyl group introduction. Quality-by-design (QbD) principles optimize solvent selection (e.g., switching from THF to 2-MeTHF for safety) and catalyst loading (e.g., Pd/C for hydrogenation) .
Q. How can isotopic labeling (e.g., ¹⁴C, ³H) aid in pharmacokinetic and metabolic profiling?
- Methodological Answer : Tritium labeling at the piperidine nitrogen enables autoradiography for tissue distribution studies in rodents. ¹⁴C-labeled analogs facilitate mass balance studies via liquid scintillation counting (LSC) of plasma and excreta. Metabolite identification uses LC-MS/MS with stable isotope trapping (e.g., glutathione adducts for reactive intermediate detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
